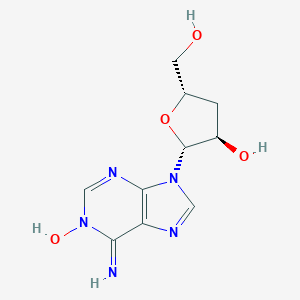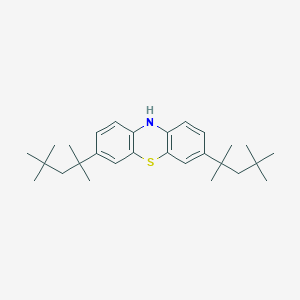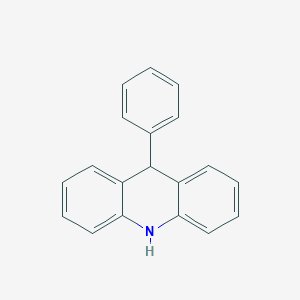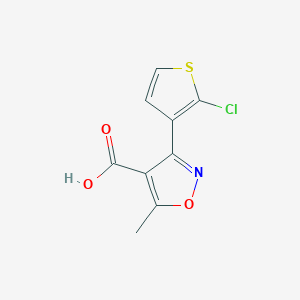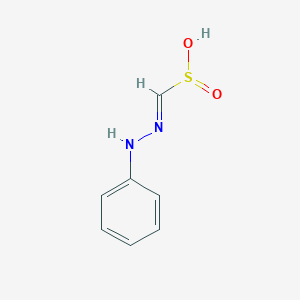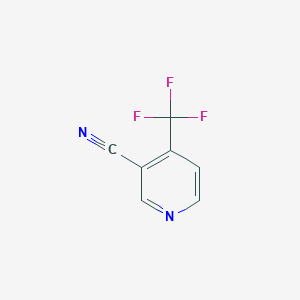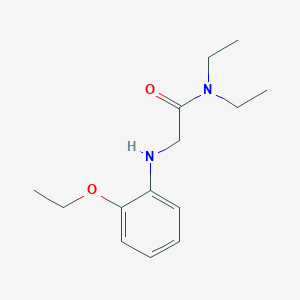
2-(2-ethoxyanilino)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyanilino)-N,N-diethylacetamide: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and o-phenetidino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.
Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenetidino group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the phenetidino group.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its unique chemical properties and reactivity.
Biology:
- Potential applications in biochemical research due to its structural similarity to biologically active compounds.
Medicine:
- Investigated for potential pharmacological properties, although specific applications are not well-documented.
Industry:
Mécanisme D'action
The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylacetamide (DMA): A widely used solvent with similar amide structure but different substituents.
Acetylacetone: A precursor in the synthesis of various acetamide derivatives.
Acetamide: The parent compound with simpler structure.
Uniqueness:
Propriétés
Numéro CAS |
15010-76-1 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clé InChI |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
SMILES canonique |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
| 15010-76-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



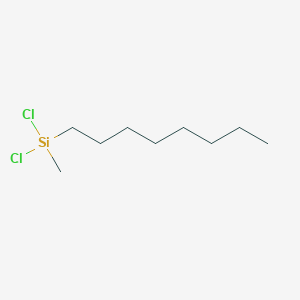
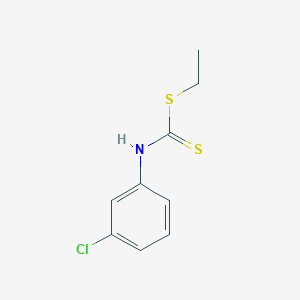
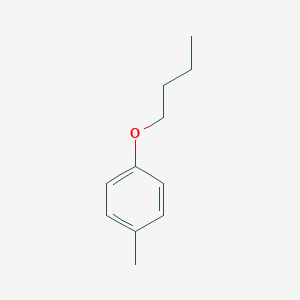
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
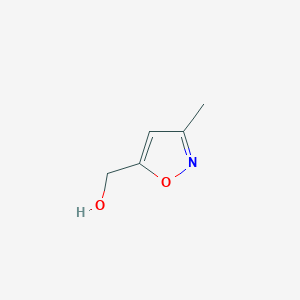
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
